Rupatadine-d4

Allergic Inflammation Mast Cell Biology Platelet-Activating Factor (PAF)

Rupatadine-d4 is the deuterated analog of the dual H1/PAF antagonist rupatadine, serving as the gold-standard stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS. It co-elutes with non-labeled rupatadine, delivering a matched correction factor that eliminates matrix effects and ionization variability—unlike non-deuterated or chemically dissimilar internal standards. Essential for pharmacokinetic studies, therapeutic drug monitoring, and ANDA bioequivalence trials demanding regulatory-grade precision. Substitution leads to quantitation failure. Order Rupatadine-d4 for robust, reproducible bioanalytical methods.

Molecular Formula C26H26ClN3
Molecular Weight 420.0 g/mol
Cat. No. B13433823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupatadine-d4
Molecular FormulaC26H26ClN3
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
InChIInChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3/i11D2,12D2
InChIKeyWUZYKBABMWJHDL-AREBVXNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rupatadine-d4: A Stable Isotope-Labeled Internal Standard for Definitive Rupatadine Quantitation


Rupatadine-d4 is a deuterated analog of the second-generation antihistamine and platelet-activating factor (PAF) antagonist rupatadine. As a stable isotope-labeled internal standard (SIL-IS), Rupatadine-d4 is the analytical gold standard for quantitative mass spectrometry (MS) of rupatadine in biological matrices [1]. Its chemical behavior during sample extraction, chromatographic separation, and ionization is virtually identical to that of non-labeled rupatadine, enabling precise and accurate measurements while correcting for variability [1]. This compound is an essential tool for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments, where regulatory-grade precision is non-negotiable . The parent compound, rupatadine, is a dual antagonist of histamine H1 and PAF receptors, with a pharmacologic profile distinct from other antihistamines [2].

Why Rupatadine-d4 Is Non-Interchangeable with Other Internal Standards and Antihistamines


Substituting Rupatadine-d4 with an alternative internal standard or using a non-labeled rupatadine standard in LC-MS/MS assays leads to quantitation failure due to matrix effects and ionization variability. Rupatadine-d4 co-elutes with its non-deuterated counterpart, providing a matched correction factor that other stable isotopes or chemical analogs cannot offer [1]. Furthermore, the parent compound rupatadine is not pharmacologically equivalent to other antihistamines. While many second-generation antihistamines (e.g., desloratadine, levocetirizine, cetirizine) solely target the histamine H1 receptor, rupatadine is a dual antagonist of both H1 and PAF receptors [2]. This dual mechanism is quantifiably different, with rupatadine demonstrating PAF antagonism that desloratadine lacks and levocetirizine exhibits only to a lesser extent [3][4]. Therefore, substituting rupatadine with another antihistamine in research or clinical applications would introduce a different pharmacodynamic profile, invalidating comparative or mechanistic studies.

Quantifiable Differentiation of Rupatadine and Rupatadine-d4 from Comparators


Superior PAF-Induced Mast Cell Degranulation Inhibition vs. Desloratadine and Levocetirizine

In the LAD2 human mast cell line, rupatadine at 10 µM significantly inhibited PAF-induced β-hexosaminidase release, whereas desloratadine at 10 µM failed to show any significant inhibition. Levocetirizine at 5 µM also inhibited release, but its effect was less pronounced than rupatadine's. In primary human lung mast cells (hLMCs), only rupatadine (10 µM) demonstrated a significant inhibitory effect on PAF-induced degranulation; both levocetirizine and desloratadine were ineffective at the same concentration [1]. This directly validates the dual anti-H1 and anti-PAF mechanism of rupatadine, a feature absent in pure H1 antihistamines.

Allergic Inflammation Mast Cell Biology Platelet-Activating Factor (PAF)

Dual H1 and PAF Antagonist Activity in a Canine Model: Rupatadine vs. Pure Antihistamines

In a canine skin wheal model induced by intradermal injection of histamine (2.5 µg) or PAF (1.5 µg), rupatadine (1 and 10 mg/kg p.o.) demonstrated significant inhibition of both histamine- and PAF-induced edema. In contrast, pure H1-antihistamines (cetirizine, levocabastine, loratadine) showed no effect on PAF-induced wheals. The maximum inhibition of histamine-induced wheals for rupatadine, cetirizine, levocabastine, and loratadine was similar (75-85% inhibition) 4-8 hours post-dose [1]. This confirms that while rupatadine's antihistamine potency is comparable to its class, its added PAF antagonism provides a clear functional advantage in this dual-challenge model.

In Vivo Pharmacology Allergy Models Histamine and PAF Signaling

Rupatadine's PAF Antagonist Potency Is Comparable to a Pure PAF Antagonist (WEB-2086)

In vitro binding studies reveal that rupatadine has a PAF receptor antagonist affinity (Kiapp = 0.55 µM) that is in the same order of magnitude as the pure PAF antagonist WEB-2086, while maintaining potent H1 receptor antagonism (Kiapp = 0.10 µM) [1]. In vivo, rupatadine's PAF antagonist effects were described as being 'near those of WEB-2086' [1]. This dual activity is unique among second-generation antihistamines, as compounds like loratadine, cetirizine, and desloratadine lack this PAF antagonism [2][3].

Receptor Pharmacology Platelet-Activating Factor (PAF) Binding Affinity

Rupatadine-d4 as a Critical Internal Standard for Accurate LC-MS/MS Quantification

A validated LC-MS/MS method for the quantification of rupatadine in human plasma utilized an internal standard, estazolam, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL [1]. However, this method is inherently limited by the use of a non-identical chemical analog. The use of a stable isotope-labeled internal standard, such as Rupatadine-d4, is recognized as the gold standard for bioanalysis as it corrects for matrix effects and ionization variability, which are not accounted for by chemical analogs [2]. Substituting Rupatadine-d4 with estazolam or another compound can introduce significant error, particularly at low concentrations or in complex matrices, potentially invalidating a pharmacokinetic study.

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Optimal Use Cases for Rupatadine and Rupatadine-d4 in Research and Development


Bioanalytical Method Development and Validation for Rupatadine PK Studies

Rupatadine-d4 is the ideal internal standard for developing robust LC-MS/MS methods to quantify rupatadine in biological samples. Its use ensures high accuracy and precision, meeting stringent regulatory requirements for ANDA submissions and clinical pharmacokinetic studies [1][2]. This is critical for bioequivalence trials and therapeutic drug monitoring, where the failure of a bioanalytical method can lead to costly study delays or regulatory rejection.

Investigating PAF-Mediated Allergic Inflammation in In Vitro and In Vivo Models

Researchers investigating the role of PAF in allergic diseases (e.g., anaphylaxis, asthma, urticaria) should select rupatadine as a pharmacological tool due to its potent and selective dual H1/PAF antagonist activity. The MASPAF study [3] and canine model data [4] provide direct evidence of rupatadine's superior PAF antagonism compared to other antihistamines, making it a valuable comparator in mechanistic studies of mast cell degranulation and inflammatory mediator release.

Comparative Pharmacology Studies of Second-Generation Antihistamines

Rupatadine serves as a unique reference compound in studies comparing the efficacy of second-generation antihistamines. Its dual mechanism provides a clear point of differentiation. A network meta-analysis [5] and up-dosing review [6] place rupatadine within the context of other sgAHs, but the in vitro and in vivo data highlighted here [3][4] provide the quantitative rationale for its distinct pharmacologic profile, which is essential for interpreting clinical trial outcomes or designing new combination therapies.

Development of Novel Anti-Allergic Therapies Targeting Both Histamine and PAF

For pharmaceutical discovery programs aiming to develop new dual-acting H1/PAF antagonists, rupatadine is a key reference standard and comparator. Its well-characterized binding affinities [7] and in vivo activity [4] provide a benchmark for new chemical entities. The use of Rupatadine-d4 in preclinical PK studies ensures accurate measurement of new compounds relative to this established dual antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rupatadine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.